4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAJYAEJCMBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols. Additionally, this compound can act as a starting material for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. The interactions between this compound and biomolecules are primarily driven by its unique structural features, which allow it to form specific binding interactions with target proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the inhibition of liver alcohol dehydrogenase by this compound is a result of its binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific genes and proteins within the cell.
Biological Activity
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with bromine, isopropyl, and methyl groups, along with a pyridine ring . These structural characteristics contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN3 |
| Molecular Weight | 280.1637 g/mol |
| CAS Number | 2092098-02-5 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit liver alcohol dehydrogenase , an enzyme crucial for alcohol metabolism. This inhibition may have therapeutic implications for conditions related to alcohol consumption, such as alcoholism and liver disease.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives of pyrazole compounds showed inhibition zones ranging from 0.22 to 0.25 μg/mL in minimum inhibitory concentration (MIC) tests against bacteria like Staphylococcus aureus and Staphylococcus epidermidis.
Anticancer Properties
The compound's structural similarity to other pyrazole derivatives suggests potential anticancer properties. Research indicates that pyrazole compounds can exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, certain derivatives have shown growth inhibition values (GI50) as low as 3.79 µM against MCF7 cells .
Case Studies
- Inhibition of Alcohol Dehydrogenase : A study focusing on the inhibition of liver alcohol dehydrogenase by this compound demonstrated that the compound could reduce enzyme activity significantly, suggesting its utility in treating alcohol-related disorders.
- Antimicrobial Efficacy : In a comparative study of several pyrazole derivatives, this compound was among those exhibiting the highest antimicrobial activity, with effective concentrations noted in the low microgram range .
- Cytotoxicity Against Cancer Cell Lines : Another investigation revealed that this compound could induce apoptosis in cancer cells at concentrations comparable to known anticancer agents, indicating its potential as a therapeutic candidate for cancer treatment .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, a comparative analysis with structurally analogous compounds is essential. Below is a detailed examination of key differences and similarities:
Table 1: Structural and Molecular Comparison
Key Findings :
Computational modeling (using tools like SHELXL ) could reveal differences in bond angles and torsional strain between the two compounds due to substituent size.
Electronic Properties :
- The bromine atom in both compounds acts as an electron-withdrawing group, directing electrophilic attacks to the pyridine ring. However, the chlorine in the analog may participate in halogen bonding, altering crystal packing or solubility .
Synthetic Utility :
- The 2-chloroethyl group in the analog offers a reactive site for further alkylation or elimination reactions, whereas the isopropyl group in the target compound may stabilize intermediates in catalytic cycles .
Research Findings and Structural Analysis
Crystallographic Data :
Reactivity Trends :
Thermodynamic Stability :
- The isopropyl substituent likely increases the compound’s hydrophobicity compared to the chloroethyl analog, as inferred from LogP calculations (estimated LogP ≈ 2.8 vs. 1.9) .
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring substituted with isopropyl and methyl groups can be synthesized by cyclization reactions involving hydrazine derivatives and β-ketoesters or β-diketones. For example, starting from 3-methyl-1H-pyrazol-5-amine or 1,3-dimethyl-1H-pyrazol-5-amine, cyclization with appropriate acetoacetates under acidic conditions (e.g., propionic acid at 140 °C) yields hydroxyheteroarenes, which are precursors to brominated pyrazoles.
Bromination of Pyrazole
Selective bromination at the 4-position of the pyrazole ring is achieved using reagents such as phosphorus oxybromide (POBr3). This reaction proceeds with high yield and regioselectivity, furnishing the 4-bromo-pyrazole intermediate necessary for subsequent coupling steps.
Coupling with Pyridine Derivative
The key step in the preparation of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is the coupling of the brominated pyrazole with a pyridine moiety at the 3-position. This is often accomplished by nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
A notable method involves the reaction of 6-bromosalicylaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride under basic conditions to form an intermediate methoxybenzaldehyde derivative. Subsequently, this intermediate undergoes mild phenol hydroxylation catalyzed by RockPhos Pd G3 catalyst in the presence of potassium phosphate, yielding the target compound or closely related analogs.
Detailed Preparation Method from Patent CN112047924A
This patent describes a two-step method relevant to the synthesis of related pyrazolylpyridine compounds:
| Step | Reaction Details | Conditions | Reagents | Yield/Notes |
|---|---|---|---|---|
| 1. Alkylation | React 6-bromosalicylaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride | 40-60 °C, 1-6 h | Organic solvent (acetone, acetonitrile, or DMF), organic base (triethylamine, diisopropylethylamine, pyridine, or N-methylmorpholine) | Molar ratio 1.0-1.2:1.0:2.0-2.2 (bromosalicylaldehyde : pyrazolylpyridine : base) |
| 2. Hydroxylation | Mild phenol hydroxylation of intermediate with benzaldehyde oxime | 60-90 °C, 8-48 h | Potassium phosphate, RockPhos Pd G3 catalyst | Molar ratio 1.0:1.0-1.5:1.8-2.2:0.001-0.01 (intermediate : oxime : base : catalyst) |
This method emphasizes mild reaction conditions, avoidance of hazardous reagents, and simplified operation, resulting in good yields of the target compound or its analogs.
Alternative Synthetic Routes and Notes
Deprotection and functional group transformations are critical steps in some synthetic routes. For example, hydroxyl group deprotection under mild conditions avoids polymerization and decomposition, which can be problematic in pyrazolylpyridine synthesis.
The reaction temperature is carefully controlled (40-50 °C) during alkylation steps to prevent side reactions and ensure high purity of the product.
Crystallization conditions (e.g., 40-55 °C in solvents like n-heptane and methyl tert-butyl ether) are optimized to obtain the compound in pure crystalline form, which is important for characterization and further applications.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Alkylation Temperature | 40-60 °C | Ensures controlled substitution |
| Alkylation Time | 1-6 hours | Sufficient for complete reaction |
| Organic Solvents | Acetone, Acetonitrile, DMF | Polar aprotic solvents preferred |
| Organic Bases | Triethylamine, DIPEA, Pyridine, N-methylmorpholine | Facilitate nucleophilic substitution |
| Hydroxylation Temperature | 60-90 °C | Mild conditions for phenol hydroxylation |
| Hydroxylation Time | 8-48 hours | Allows complete conversion |
| Catalysts | RockPhos Pd G3 | Palladium catalyst for hydroxylation |
| Molar Ratios (Alkylation) | 1.0-1.2 : 1.0 : 2.0-2.2 | Bromosalicylaldehyde : pyrazolylpyridine : base |
| Molar Ratios (Hydroxylation) | 1.0 : 1.0-1.5 : 1.8-2.2 : 0.001-0.01 | Intermediate : oxime : base : catalyst |
Research Findings and Practical Considerations
The use of RockPhos Pd G3 catalyst allows for mild phenol hydroxylation, which is crucial to maintain the integrity of sensitive pyrazole and pyridine rings.
Avoidance of flammable and explosive reagents enhances safety and scalability of the synthesis.
The choice of organic base and solvent significantly impacts the reaction yield and purity.
Reaction monitoring and control of temperature and time are essential to minimize by-products and decomposition.
Crystallization protocols adapted from related patents ensure high-purity isolation of the final compound.
Q & A
Q. How can the molecular structure of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine be experimentally determined?
Methodological Answer: The structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:
- Crystallization : Grow high-quality crystals via solvent evaporation or slow diffusion methods.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks .
- Validation : Cross-check bond lengths and angles against similar pyrazole-pyridine derivatives (e.g., 4-(anthracen-9-yl)pyridine, which crystallizes in the monoclinic C2/c space group ).
Table 1 : Example Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | Monoclinic (C2/c) |
| Unit cell (Å) | a=15.2, b=10.3, c=8.1 |
| Intermolecular interactions | C–H⋯π (2.7–3.6 Å) |
Q. What synthetic routes are suitable for preparing this compound?
Methodological Answer: A multi-step synthesis is typical:
- Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters.
- Step 2 : Introduce the bromo and isopropyl groups using electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction with pyridin-4-ylboronic acid) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol . Critical Factors : Optimize reaction temperature (80–120°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-3 and pyridine C-4 coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~309.04 Da).
- Infrared (IR) : Identify functional groups (e.g., C–Br stretch at ~560 cm⁻¹) .
- X-ray Diffraction : Resolve π-π stacking and halogen bonding interactions .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer: Analyze crystal packing using SHELXL and visualization tools (e.g., ORTEP-3 ):
- Intermolecular Forces : Identify C–H⋯N (pyridine) and Br⋯π interactions, which stabilize lamellar networks .
- π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.6 Å in 4-(anthracen-9-yl)pyridine) to assess electronic delocalization .
- Impact on Properties : Stronger stacking correlates with enhanced thermal stability and altered solubility .
Table 2 : Example Intermolecular Distances (Hypothetical)
| Interaction Type | Distance (Å) |
|---|---|
| C–H⋯N (pyridine) | 2.74 |
| Br⋯π | 3.50 |
Q. How can substituent effects (bromo, isopropyl) be computationally modeled to predict reactivity?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16):
- Electrostatic Potential Maps : Visualize electron-deficient regions (bromo substituent) for nucleophilic attack.
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess stability (smaller gaps suggest higher reactivity) .
- Substituent Hammett Constants : Correlate σ values (e.g., σₚ-Br = +0.23) with reaction rates in cross-coupling .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Q. How can synthetic routes be optimized to reduce byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd vs. Cu), and temperature to minimize side reactions.
- In Situ Monitoring : Use LC-MS to track intermediate formation (e.g., debromination byproducts) .
- Green Chemistry : Replace toxic solvents with ionic liquids or water-miscible alternatives .
Q. What biological assays are suitable for studying this compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. The bromo group may enhance binding to hydrophobic pockets .
- Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives).
- Molecular Docking : Predict binding modes with AutoDock Vina, focusing on pyridine-pyrazole pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
